

An In-depth Technical Guide to VH032 amide-PEG1-acid

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Compound of Interest

Compound Name: VH032 amide-PEG1-acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **VH032 amide-PEG1-acid**, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It details the molecule's chemical structure, physicochemical properties, role in targeted protein degradation, synthesis, and relevant experimental protocols.

Introduction: The Role of VH032 amide-PEG1-acid in Targeted Protein Degradation

VH032 amide-PEG1-acid is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, designed for the modular synthesis of PROTACs.^{[1][2]} PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's native ubiquitin-proteasome system.^{[3][4]} They consist of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

VH032 amide-PEG1-acid provides the VHL-recruiting element (the VH032 core), attached to a flexible PEG1 linker that terminates in a carboxylic acid.^[1] This terminal acid group serves as a chemical handle, allowing for straightforward conjugation to a ligand for a protein of interest (POI) via standard amide coupling chemistry. The parent molecule, VH032, is a potent inhibitor of the VHL and hypoxia-inducible factor 1- α (HIF-1 α) protein-protein interaction.^{[3][5]} By incorporating this moiety, the resulting PROTAC can recruit the VHL E3 ligase complex to the

targeted protein, leading to its polyubiquitination and subsequent degradation by the proteasome.[6][7]

Chemical Structure and Physicochemical Properties

The molecule consists of the core VH032 structure, which is derived from hydroxyproline, linked via an amide bond to a tert-leucine residue, which is then connected to the PEG1-acid linker.

- IUPAC Name: 3-(3-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-3-oxopropoxy)propanoic acid[1][8]
- Alternative Names: (S,R,S)-AHPC-PEG1-COOH[1]

The key physicochemical and identification data for **VH032 amide-PEG1-acid** and its parent VHL ligand, VH032, are summarized below.

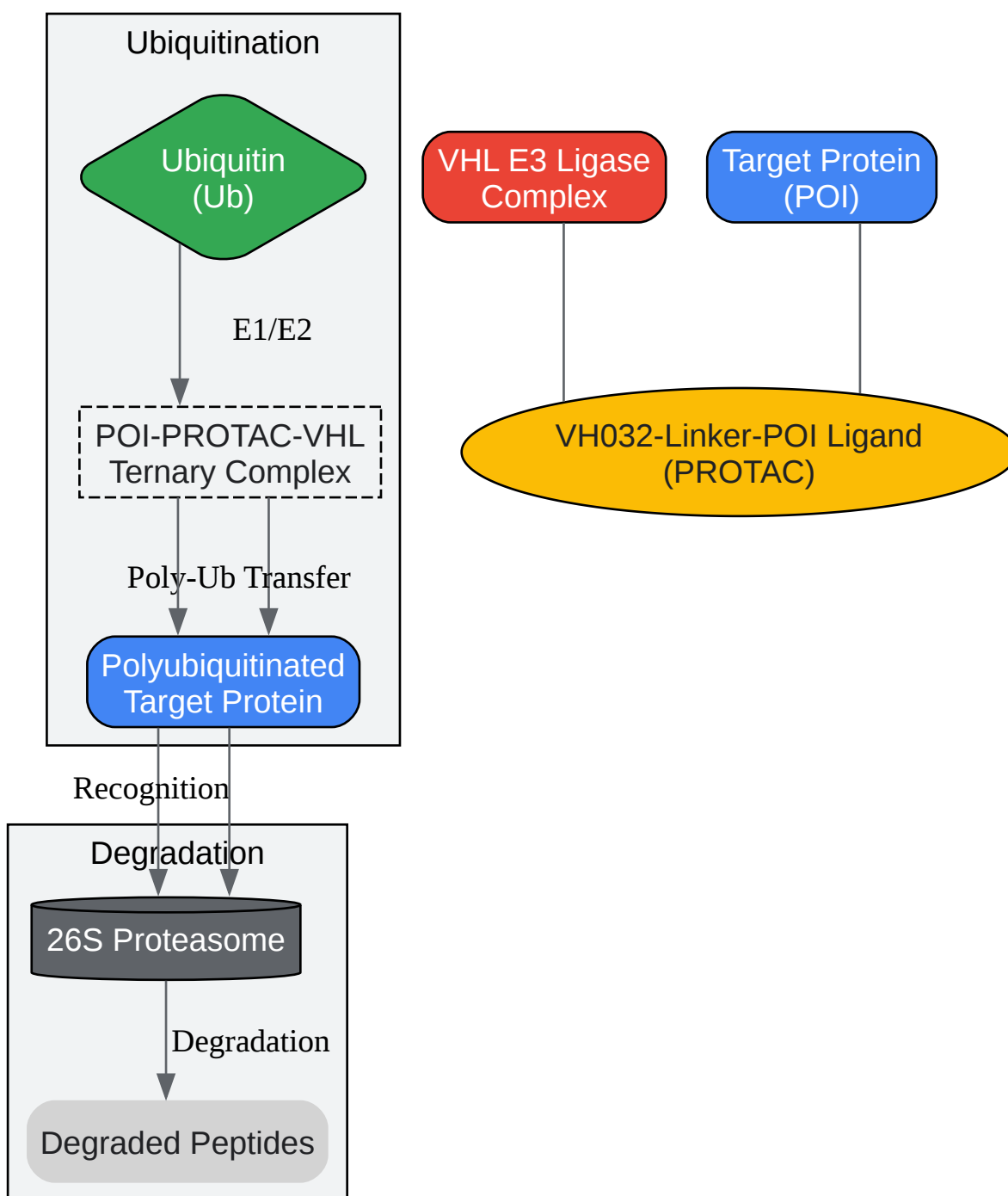
Property	VH032 amide-PEG1-acid	VH032 (Parent Ligand)
Chemical Formula	C28H38N4O7S[1][8]	C24H32N4O4S[5]
Molecular Weight	574.69 g/mol [1][8]	472.60 g/mol [5]
CAS Number	2172820-07-2[1][8]	1448188-62-2[5]
Appearance	White to off-white solid[9]	Powder
Purity	≥95% (HPLC)[1]	N/A
Solubility	Soluble in DMSO[9]	DMSO: 90 mg/mL (190.44 mM)[6]
Storage	Store at -20°C[1]	Powder: -20°C for 3 years; In solvent: -80°C for 1 year[5]

Biological Activity and Mechanism of Action

The VH032 core of the molecule is a high-affinity ligand for the VHL E3 ligase.[10] It functions by mimicking the hydroxylated proline residue of HIF-1α, thereby competitively inhibiting the

VHL:HIF-1 α interaction.[5][7] When incorporated into a PROTAC, this VHL ligand recruits the entire VHL-elongin-C-elongin-B (VCB) complex.[10] If the other end of the PROTAC is bound to a target protein, a ternary complex (Target Protein-PROTAC-VHL) is formed. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for destruction by the 26S proteasome.

PROTAC Mechanism of Action with VH032-based PROTAC



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Caption: Workflow of targeted protein degradation mediated by a VH032-based PROTAC.

Binding Affinity Data for VHL Ligands

The binding affinity of various VHL ligands to the VCB protein complex has been characterized using multiple biophysical assays.

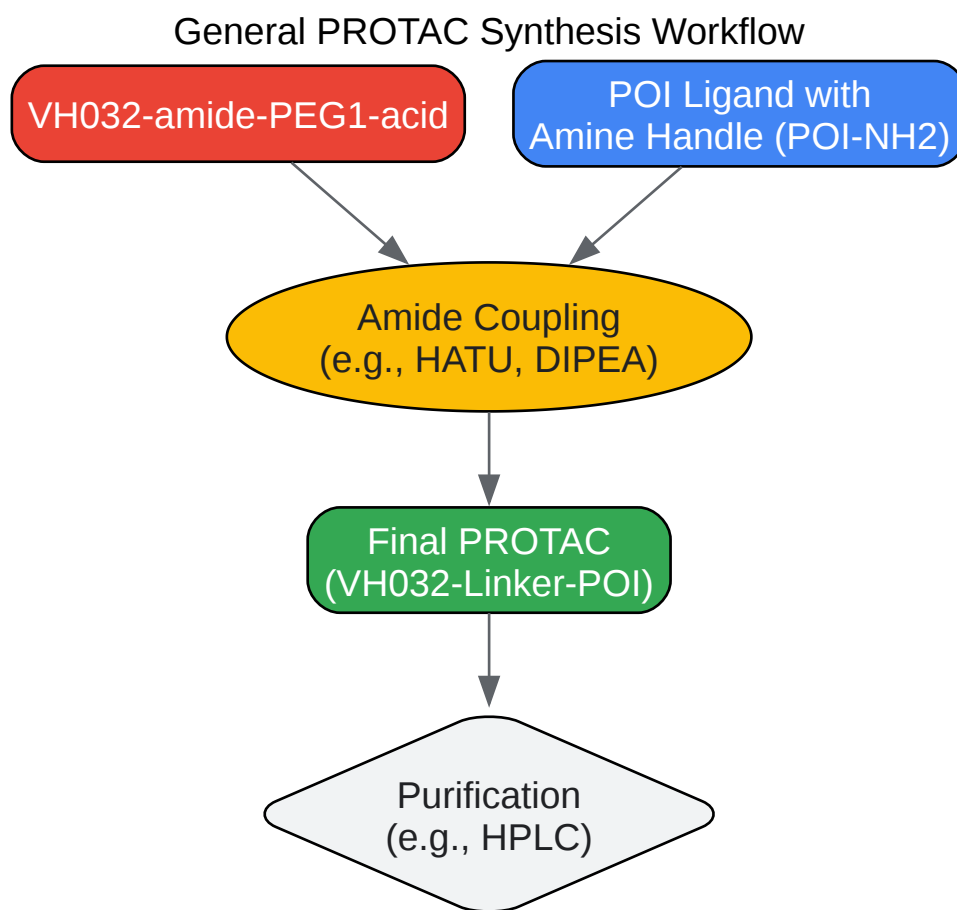
Compound	IC50 (nM)	K _i (nM)	K _d (nM)	Assay Method
VH032	352.2[10]	142.1[10]	185[5]	TR-FRET[10]
VH298	288.2[10]	110.4[10]	N/A	TR-FRET[10]
MZ1	226.2[10]	79.7[10]	N/A	TR-FRET[10]

Synthesis and Experimental Protocols

4.1 General Synthesis Strategy

The synthesis of a final PROTAC using **VH032 amide-PEG1-acid** involves the coupling of its terminal carboxylic acid to an amine-functionalized ligand for a target protein. The synthesis of the VH032 core itself is a multi-step process. Recent protocols have been optimized to be chromatography-free, enabling large-scale production.[11][12] A unified, five-step route can produce multigram quantities of the VH032 precursor.[13][14]

The general workflow for creating a PROTAC from this building block is illustrated below.



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Caption: High-level workflow for synthesizing a PROTAC using **VH032 amide-PEG1-acid**.

4.2 Experimental Protocol: VHL Binding Assay (TR-FRET)

This protocol is adapted from methodologies used to characterize the binding of VHL ligands to the VCB complex.^[10]

Objective: To determine the binding affinity (IC₅₀) of test compounds for the VHL E3 ligase complex using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

- GST-VCB protein complex (VHL, Elongin B, Elongin C)
- BODIPY FL VH032 fluorescent probe (or similar)^[10]

- Tb-anti-GST antibody
- Assay Buffer: 25 mM HEPES (pH 7.4), 0.01% Tween-20, 0.01% BSA
- Test compounds (e.g., **VH032 amide-PEG1-acid** derivatives) dissolved in DMSO
- 384-well, low-volume, black assay plates

Procedure:

- **Compound Preparation:** Prepare serial dilutions of test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute these stocks into the assay buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
- **Assay Plate Preparation:** To each well of a 384-well plate, add 5 μ L of the diluted test compound. For control wells, add 5 μ L of assay buffer with the equivalent percentage of DMSO.
- **Reagent Addition:**
 - Prepare a master mix containing the GST-VCB protein complex and the Tb-anti-GST antibody in assay buffer. Add 5 μ L of this mix to each well. Final concentrations might be 2 nM GST-VCB and 2 nM antibody.
 - Prepare a solution of the BODIPY FL VH032 fluorescent probe in assay buffer. Add 5 μ L of this solution to each well. The final concentration should be at or near the probe's K_d value for the VCB complex (e.g., 10-20 nM).
- **Incubation:** Seal the plate and incubate at room temperature for 120 minutes in the dark to allow the binding reaction to reach equilibrium.
- **Data Acquisition:** Read the plate on a TR-FRET-capable plate reader.
 - Excite at 340 nm.
 - Measure emission at two wavelengths: 665 nm (FRET signal from BODIPY) and 620 nm (signal from Terbium donor).

- Data Analysis:
 - Calculate the TR-FRET ratio by dividing the emission signal at 665 nm by the signal at 620 nm.
 - Normalize the data using high control (DMSO only, no inhibitor) and low control (no VCB protein) wells.
 - Plot the normalized TR-FRET ratio against the logarithm of the test compound concentration.
 - Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

VH032 amide-PEG1-acid is a well-characterized and indispensable tool for the development of VHL-recruiting PROTACs. Its modular design, featuring a high-affinity VHL ligand and a versatile linker with a terminal carboxylic acid, facilitates the rapid synthesis of PROTAC libraries for screening and optimization.[15] The detailed understanding of its binding mechanism and the availability of robust biophysical assays enable rigorous characterization of the resulting degraders, accelerating the discovery of novel therapeutics in the field of targeted protein degradation.

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